3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
Description
The compound 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2-oxoethylamine group linked to a pyridin-3-ylmethyl moiety. Its molecular formula is C20H20N4O4S, with a molecular weight of 412.5 g/mol (inferred from ).
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-16-6-14(7-17(9-16)28-2)19(26)24-20-23-15(12-29-20)8-18(25)22-11-13-4-3-5-21-10-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKQONSLTGGIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can be represented as follows:
This compound features a thiazole ring, a pyridine moiety, and methoxy groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Introduction of the pyridine and benzamide functionalities.
- Methylation to introduce methoxy groups.
These steps ensure the proper arrangement of functional groups critical for biological activity.
Anticancer Activity
Research indicates that compounds similar to 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | < 10 | Apoptosis induction |
| Compound B | Jurkat (T-cell leukemia) | < 5 | Cell cycle arrest |
| Compound C | HT29 (colon cancer) | < 15 | Inhibition of angiogenesis |
Antimicrobial Activity
Thiazole-containing compounds have also demonstrated antimicrobial properties. Studies have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 31.25 |
| Compound E | Escherichia coli | 62.50 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and benzamide rings significantly influence biological activity. For example:
- Methoxy Groups : Enhance lipophilicity and improve cell membrane permeability.
- Pyridine Substituents : Affect binding affinity to target proteins involved in cancer progression.
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the efficacy of a thiazole derivative similar to our compound against breast cancer cells. The results showed a marked reduction in cell viability with an IC50 value significantly lower than doxorubicin, suggesting that structural modifications could enhance potency . -
Case Study on Antimicrobial Action :
Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results indicated that some derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares structural motifs with several analogs, including indeno-thiazoles, positional isomers, and trifluoromethyl-substituted derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Calculated from formula in (C22H21N3O3S).
†Estimated from the formula in (C21H17F3N2O3S).
Key Insights from Structural Variations
Core Scaffold Differences: The indeno[1,2-d]thiazole derivatives (e.g., 7d in ) exhibit a fused bicyclic system, which may enhance rigidity and binding affinity compared to the monocyclic thiazole in the target compound. This structural rigidity could explain the anti-viral activity reported for indeno-thiazoles against SARS-CoV-2 .
Substituent Effects: Pyridine Positional Isomerism: The pyridin-3-ylmethyl group in the target compound vs. the pyridin-2-ylmethyl group in ’s analog alters the nitrogen’s spatial orientation. This minor change could significantly impact hydrogen-bonding interactions with enzymatic targets (e.g., kinases or viral proteases) . Electron-Withdrawing Groups: The trifluoromethylphenyl substituent in ’s compound introduces strong electron-withdrawing effects, likely enhancing metabolic stability and lipophilicity compared to the pyridinyl group in the target compound.
Methoxy Substitutions: The 3,5-dimethoxybenzamide group is conserved across multiple analogs (e.g., 7d, 7e in ). Methoxy groups improve solubility and may enhance membrane permeability, as seen in anti-viral indeno-thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
